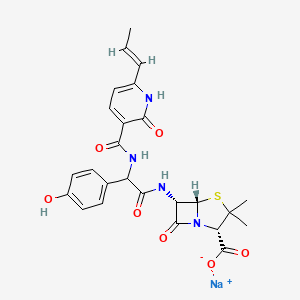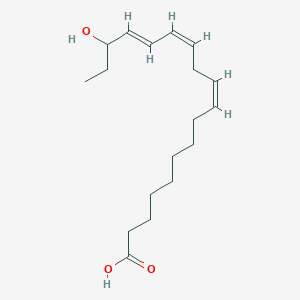
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 16th carbon position. This compound is known for its unique structure, which includes three double bonds in the Z,Z,E configuration. It is a derivative of linolenic acid and is found in various plant oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid typically involves the hydroxylation of linolenic acid. One common method is the use of enzymatic hydroxylation, where specific enzymes are used to introduce the hydroxyl group at the desired position. Another method involves chemical hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from plant oils, such as linseed oil or alfalfa. The extracted oil is then subjected to saponification to release the free fatty acids, followed by purification processes such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and alcohols are used under acidic or basic conditions.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: Saturated fatty acids and alcohols.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and signaling.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. For example, in the treatment of sickle cell anemia, it is believed to improve red blood cell flexibility and reduce sickling by interacting with membrane lipids and proteins .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Linolenic Acid: A polyunsaturated fatty acid with three double bonds, similar to (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid but without the hydroxyl group.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 16th carbon position, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
81325-65-7 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,12Z,14E)-16-hydroxyoctadeca-9,12,14-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h3,5,9,11,13,15,17,19H,2,4,6-8,10,12,14,16H2,1H3,(H,20,21)/b5-3-,11-9-,15-13+ |
InChI Key |
ILSZLGCGBGSHFR-CGLYFWTESA-N |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\CCCCCCCC(=O)O)O |
Canonical SMILES |
CCC(C=CC=CCC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


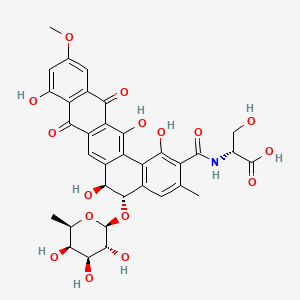
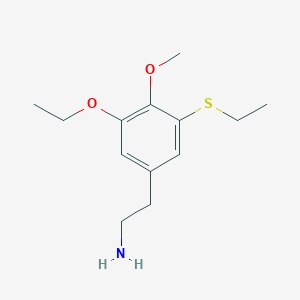
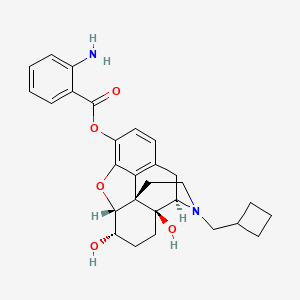
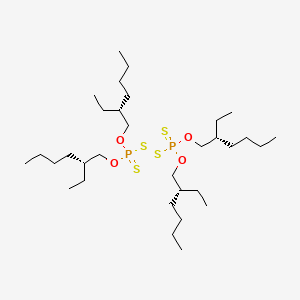
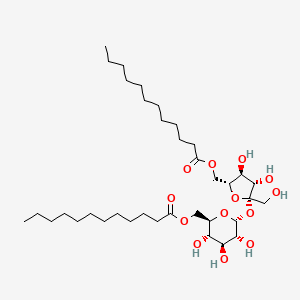
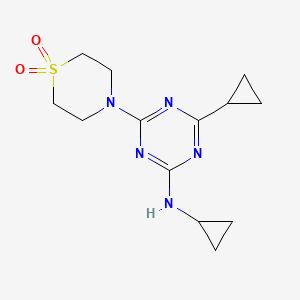
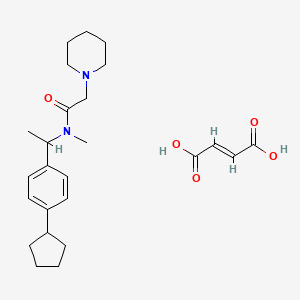
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)

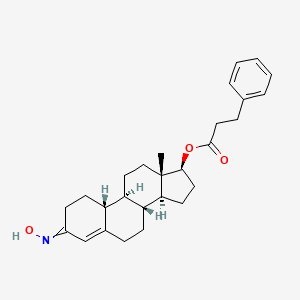

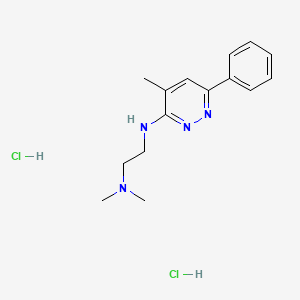
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
